molecular formula C22H24NO4+ B211579 Dehydrocorydaline CAS No. 30045-16-0

Dehydrocorydaline

Cat. No.: B211579
CAS No.: 30045-16-0
M. Wt: 366.4 g/mol
InChI Key: RFKQJTRWODZPHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dehydrocorydaline, an alkaloidal compound isolated from the traditional Chinese herb Corydalis yanhusuo , has been found to target multiple sites in the body. It primarily targets macrophages , and it has been shown to combat Listeria monocytogenes by dysregulating carbohydrate metabolism, suppressing cell wall synthesis, and inhibiting bacterial motility . It also targets the TRAF6/NF-κB pathway and the MEK1/2-ERK1/2 cascade .

Mode of Action

This compound interacts with its targets in a variety of ways. It has been shown to decrease the levels of proinflammatory gene clusters, significantly downregulate proinflammatory interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner . Furthermore, it decreases lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs), as evidenced by the reduced protein levels of CD80, iNOS, NLRP3, IL-1β, and IL-18 . Importantly, it attenuates LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the TRAF6/NF-κB pathway , which plays a crucial role in immune and inflammatory responses. It also suppresses the MEK1/2-ERK1/2 cascade , which is involved in regulating cell proliferation, migration, and invasion. In addition, it has been shown to dysregulate carbohydrate metabolism, suppress cell wall synthesis, and inhibit bacterial motility in Listeria monocytogenes .

Pharmacokinetics

It’s known that it’s an alkaloidal compound isolated from the traditional chinese herb corydalis yanhusuo , suggesting it’s likely to be absorbed and metabolized in the body

Result of Action

This compound has been shown to have significant anti-inflammatory and anti-oxidative stress functions . It decreases IL-1β, IL-6, TNFα, and IFNγ levels, mitigates ROS level, and up-regulates Nrf2/HO-1, SOD, and GSH-PX expressions dose-dependently . It also improves the survival of sepsis mice, reduces TUNEL-labeled apoptosis of cardiomyocytes, and enhances the viability of LPS-induced H9C2 cardiomyocytes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown to have anti-inflammatory and antithrombotic benefits , suggesting that it may be particularly effective in environments where inflammation and thrombosis are prevalent.

Biochemical Analysis

Biochemical Properties

Dehydrocorydaline interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the TRAF6/NF-κB pathway, which is crucial in inflammatory responses . This compound also interacts with enzymes involved in the production of inflammatory cytokines, such as IL-1β, IL-6, and TNFα .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to protect against sepsis-induced myocardial injury by enhancing the viability of LPS-induced H9C2 cardiomyocytes and inhibiting cell apoptosis . This compound also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the TRAF6 expression and the phosphorylation of NF-κB p65, which are key components of the inflammatory response . This compound also impacts gene expression, leading to decreased levels of proinflammatory cytokines .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have stable and long-term effects on cellular function in both in vitro and in vivo studies . It has been observed to consistently inhibit inflammation and oxidative stress in sepsis-induced cardiomyocyte injury models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At higher doses, it has shown significant antinociceptive effects in mouse models of inflammatory pain

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to influence carbohydrate metabolism, cell wall synthesis, and bacterial motility . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been reported that Organic Cation Transporter 1 and 3 (OCT1/3) contribute to the high accumulation of this compound in the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrocorydaline can be synthesized through various chemical reactions involving the precursor compounds found in Corydalis yanhusuo. The synthetic routes typically involve multiple steps, including methylation, demethylation, and oxidation reactions .

Industrial Production Methods: The industrial production of this compound involves the extraction and purification of the compound from Corydalis yanhusuo. The process includes the use of solvents such as methanol and ethanol for extraction, followed by chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions: Dehydrocorydaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties .

Comparison with Similar Compounds

Dehydrocorydaline’s unique pharmacological profile and multi-targeted mechanism of action distinguish it from other similar compounds, highlighting its potential as a versatile therapeutic agent.

Properties

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKQJTRWODZPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10605-03-5 (chloride)
Record name Dehydrocorydalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30904183
Record name Dehydrocorydalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30045-16-0
Record name Dehydrocorydaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30045-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocorydalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrocorydalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dehydrocorydaline exert its anti-metastatic effects in Non-Small Cell Lung Carcinoma (NSCLC) cells?

A1: this compound demonstrates anti-metastatic activity in NSCLC cells through a multifaceted mechanism. Primarily, it targets the B-cell lymphoma 2 (Bcl-2) signaling pathway, downregulating the expression of the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax []. Additionally, this compound effectively suppresses the expression of matrix metalloproteinases (MMPs), specifically MMP-7 and MMP-9, which are key enzymes involved in the breakdown of the extracellular matrix, facilitating cancer cell invasion and metastasis [].

Q2: Are there any studies investigating the impact of this compound on specific molecular targets within the Bcl-2 signaling pathway?

A2: While the provided research highlights the interaction of this compound with the Bcl-2 signaling pathway, further investigation is needed to elucidate the precise molecular targets within this pathway. Future studies focusing on identifying specific interactions between this compound and key proteins within the Bcl-2 pathway will be crucial for a comprehensive understanding of its anti-tumor mechanisms.

Q3: What is the historical context of this compound research?

A3: Early research on this compound, specifically the study "Ueber das r‐Corydalin" [], primarily focused on its structural characterization and synthesis. This laid the groundwork for subsequent investigations exploring its biological activities. More recently, studies like the one highlighting its anti-metastatic effects in NSCLC cells [] demonstrate a shift towards understanding its potential therapeutic applications.

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